![molecular formula C25H24N4O4 B10976774 N,N'-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide)](/img/structure/B10976774.png)
N,N'-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide)
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Overview
Description
N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) is a synthetic compound characterized by its unique structure, which includes two oxazole rings connected by a propane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) typically involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with propane-1,2-diamine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures, often under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N,N’-ethane-1,2-diylbis(benzamide): Similar structure but with an ethane linker and benzamide groups.
N,N’-butane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide): Similar structure but with a butane linker.
N,N’-propane-1,2-diylbis(1H-pyrrole-2-carboxamide): Similar structure but with pyrrole rings instead of oxazole rings.
Uniqueness
N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) is unique due to its specific combination of oxazole rings and propane-1,2-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N4O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-methyl-N-[2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propyl]-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H24N4O4/c1-15(27-25(31)21-17(3)33-29-23(21)19-12-8-5-9-13-19)14-26-24(30)20-16(2)32-28-22(20)18-10-6-4-7-11-18/h4-13,15H,14H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
PJYRIBKMWGIZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(C)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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